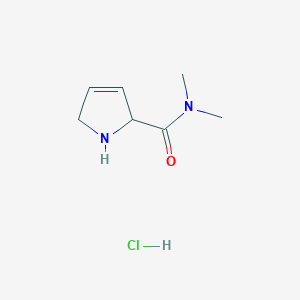

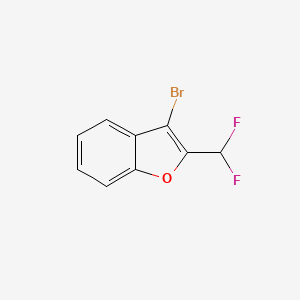

![molecular formula C15H15N3O B2508567 2-[2-(4-aminophenyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol CAS No. 379714-39-3](/img/structure/B2508567.png)

2-[2-(4-aminophenyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-[2-(4-aminophenyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol" is closely related to a class of compounds known as 2-(4-aminophenyl)benzothiazoles, which have been identified as potent and highly selective antitumor agents. These compounds have shown significant activity against certain carcinoma cell lines and have been the subject of various studies to understand their mechanism of action, synthesis, and potential as therapeutic agents .

Synthesis Analysis

The synthesis of related 2-(4-aminophenyl)benzothiazoles involves the reaction of 2-aminophenol or 2-aminothiophenol with ketones to yield a mixture of isomeric compounds, which can be characterized by NMR spectroscopy and X-ray crystallography . The synthesis of water-soluble prodrugs has also been explored to improve bioavailability, where amino acid prodrugs are conjugated to the primary amine function of the benzothiazoles . These prodrugs are designed to revert quantitatively to the parent molecule, ensuring that the active compound is released in vivo .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using NMR spectroscopy and X-ray crystallography. These techniques have allowed researchers to confirm the structures of various isomeric compounds and understand the relationship between structure and activity . The presence of substituents on the benzothiazole nucleus, such as halogen atoms or methyl groups, has been found to enhance the potency of these compounds against sensitive breast cancer cell lines .

Chemical Reactions Analysis

The antitumor activity of 2-(4-aminophenyl)benzothiazoles is believed to be mediated through the formation of DNA adducts in sensitive tumor cells. These adducts result from the biotransformation of the compounds by cytochrome P450 1A1, which is selectively induced in sensitive carcinoma cells . The formation of DNA adducts has been observed both in vitro and in vivo, and the pattern of adduct formation can distinguish between sensitive and resistant tumor phenotypes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-aminophenyl)benzothiazoles, such as lipophilicity, have been a concern for drug formulation and bioavailability. To address this, prodrugs with improved aqueous solubility have been synthesized. These prodrugs are chemically stable and can revert to the parent molecule, ensuring that the active drug is available for therapeutic action . The selective induction of cytochrome P450 1A1 by these compounds in sensitive cells is a critical aspect of their mechanism of action, as it leads to the metabolic activation of the molecule and subsequent antitumor effects .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- The compound is involved in the synthesis of isomeric benzo[1,4]oxazines and benzothiazolines, characterized using NMR spectroscopy and X-ray crystallography (Santes et al., 1999).

Antitumor Activity

- Derivatives of 2-(4-aminophenyl)benzothiazole, including this compound, have shown potential antitumor activity in vitro against various human tumor cell lines (Yurttaş et al., 2015).

Pharmacological Applications

- It's used in quantitative structure-activity relationship (QSAR) assays, particularly in the study of derivatives with H1-antihistamine activity (Brzezińska et al., 2003).

Microwave-Mediated Synthesis

- The compound is involved in microwave-mediated syntheses, particularly in creating heterocycles like pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives (Darweesh et al., 2016).

Photo-Physical Characteristics

- Its derivatives have been synthesized to study photo-physical properties, such as excited state intra-molecular proton transfer and dual emission characteristics (Padalkar et al., 2011).

Antimicrobial and Antifungal Activities

- Some derivatives of this compound exhibit antibacterial and antifungal activities, comparable to medicinal standards like chloramphenicol and amphotericin B (Pejchal et al., 2015).

Prodrug Evaluation in Antitumor Therapy

- Amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, derivatives of this compound, show potential for clinical evaluation in cancer therapy (Bradshaw et al., 2002).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[2-(4-aminophenyl)benzimidazol-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c16-12-7-5-11(6-8-12)15-17-13-3-1-2-4-14(13)18(15)9-10-19/h1-8,19H,9-10,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEIWQIIAZBCQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CCO)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-aminophenyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

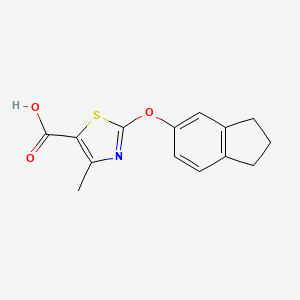

![1-[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2508486.png)

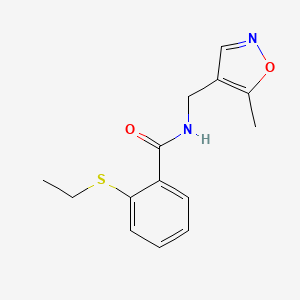

![2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B2508493.png)

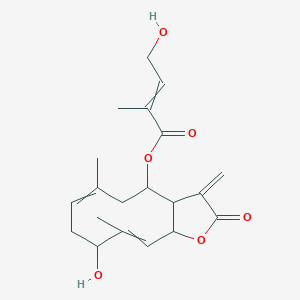

![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2508496.png)

![2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2508499.png)

![N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide](/img/structure/B2508504.png)